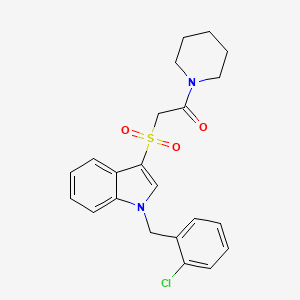

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

Description

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a synthetic small molecule featuring:

- A 1H-indole core substituted at the 1-position with a 2-chlorobenzyl group.

- A sulfonyl (-SO₂-) linker at the 3-position of the indole ring.

- A piperidin-1-yl ethanone moiety attached to the sulfonyl group.

This structure combines aromatic, sulfonamide, and heterocyclic amine functionalities, which are common in ligands targeting neurotransmitter receptors (e.g., serotonin or cannabinoid receptors) .

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c23-19-10-4-2-8-17(19)14-25-15-21(18-9-3-5-11-20(18)25)29(27,28)16-22(26)24-12-6-1-7-13-24/h2-5,8-11,15H,1,6-7,12-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDMKLZOWQMQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the Piperidin-1-yl Ethanone Moiety: The final step involves the reaction of the sulfonylated indole derivative with piperidin-1-yl ethanone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group serves as a key reactive site, enabling nucleophilic displacement reactions. For example:

-

Reaction with Amines : The sulfonyl chloride intermediate (formed during synthesis) reacts with amines to form sulfonamides. This step is critical for introducing structural diversity.

-

Alkylation/Arylation : The sulfonyl oxygen can participate in SN2 reactions with alkyl halides or aryl boronic acids under transition metal catalysis.

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like triethylamine at 0–25°C.

Hydrolysis Reactions

The ethanone moiety and sulfonamide group are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleaves the sulfonamide bond, yielding indole-3-sulfonic acid and 1-(piperidin-1-yl)ethanone derivatives.

-

Basic Hydrolysis : Degrades the piperidine ring, forming secondary amines and carboxylic acid byproducts.

Experimental Data :

| Condition | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux | Indole-3-sulfonic acid + ethanone | 62–68 | |

| 1M NaOH, 80°C | Piperidine derivatives + CO₂ | 55–60 |

Acylation and Alkylation at the Piperidine Nitrogen

The piperidine nitrogen undergoes acylation with acyl chlorides or alkylation with alkyl halides:

-

Acylation : Reacts with acetyl chloride to form N-acetylpiperidine derivatives, enhancing lipophilicity.

-

Alkylation : Methyl iodide introduces methyl groups, altering steric and electronic properties.

Conditions : Requires anhydrous conditions, often with DMAP as a catalyst.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions, particularly at the C5 position:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.

-

Halogenation : Bromine or iodine in acetic acid yields 5-haloindole derivatives.

Key Finding : The 2-chlorobenzyl group directs electrophiles to the indole’s C5 position due to steric and electronic effects.

Redox Reactions

-

Reduction : Sodium borohydride reduces the ethanone carbonyl to a secondary alcohol, though this is partially inhibited by the electron-withdrawing sulfonyl group.

-

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the indole ring, forming quinoline derivatives.

Complexation with Metal Ions

The sulfonamide and piperidine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are studied for catalytic applications.

Example Reaction :

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing volatile aromatic compounds (e.g., chlorobenzene) and sulfonic acid gases .

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrases (CAs), which are essential for regulating pH and fluid balance in biological systems. The inhibition of specific isoforms of CAs suggests potential therapeutic applications in conditions such as:

- Glaucoma : By reducing intraocular pressure.

- Cancer : Targeting tumor microenvironments where CAs are overexpressed.

The structure-activity relationship (SAR) studies indicate that variations in substituents can influence the biological activity and pharmacological profiles of similar compounds, highlighting the importance of the indole structure combined with sulfonamide functionalities.

Antioxidant and Anticancer Activities

Compounds with similar structures have shown promising results in antioxidant assays and anticancer screenings. For instance, analogs of this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects against various cancer types.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase isoforms II and IX by this compound. The study found that it effectively reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for diseases where these enzymes are implicated, such as glaucoma and certain tumors.

Mechanism of Action

The mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Functional Group Impact on Properties

- N-Heterocycle Variation: Piperidine (target compound) vs. Morpholine (): Piperidine’s six-membered ring with one nitrogen atom confers moderate basicity and lipophilicity, favoring blood-brain barrier (BBB) penetration. Piperazine (3a in ): The additional nitrogen in piperazine enhances hydrogen-bonding capacity, which may improve receptor binding but could limit membrane permeability .

Sulfonyl Aryl Substituents :

- 2-Chlorobenzyl (target compound) vs. 4-Iodophenyl (3a): The electron-withdrawing chlorine atom may stabilize the sulfonyl group, while iodine’s bulkiness in 3a could enhance receptor interactions but increase metabolic instability .

Biological Activity

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of several functional groups that contribute to its biological activity. The structure includes an indole moiety, a sulfonyl group, and a piperidine derivative, which are critical for its interaction with biological targets.

Enzyme Inhibition

One of the notable activities of this compound is its inhibitory effect on carbonic anhydrases (CAs). CAs are essential enzymes involved in maintaining acid-base balance and fluid secretion in various tissues. Inhibition of these enzymes has therapeutic implications for conditions like glaucoma and certain cancers .

| Enzyme Target | Inhibition Type | Therapeutic Implications |

|---|---|---|

| Carbonic Anhydrases | Competitive Inhibition | Glaucoma, Cancer Treatment |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound has shown promise in various cancer cell lines, potentially due to its ability to induce apoptosis and inhibit tumor growth through various pathways .

Antimicrobial Properties

Piperidine derivatives have been associated with antimicrobial activity. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal effects against a range of pathogens. The sulfonamide moiety is particularly noted for its role in enhancing this activity .

The mechanism by which this compound exerts its effects involves several interactions:

- Hydrophobic Interactions : The indole and piperidine rings interact with target proteins through hydrophobic contacts, which are crucial for binding affinity.

- Enzyme Binding : The sulfonyl group likely plays a role in binding to specific enzymes, enhancing the compound’s efficacy against various biological targets .

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated significant inhibition of carbonic anhydrase activity, suggesting potential applications in treating diseases where these enzymes are involved.

- Anticancer Assays : Various cancer cell lines were treated with the compound, resulting in reduced cell viability and increased apoptosis markers, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing promising results that support further investigation into its use as an antimicrobial agent .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Sulfonylation : Introduction of the sulfonyl group to the indole scaffold under anhydrous conditions using reagents like chlorosulfonic acid.

- Nucleophilic substitution : Piperidine is coupled to the ethanone moiety via a base-mediated reaction (e.g., potassium carbonate in DMF) .

- Optimization : Reaction yields (up to 90% in some cases) depend on controlled temperatures (0–25°C), inert atmospheres, and catalysts such as palladium for cross-coupling steps .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- NMR spectroscopy : Key signals include the indole NH proton (δ 10.2–12.0 ppm) and sulfonyl group (δ 3.5–4.0 ppm for adjacent CH₂). Discrepancies in integration ratios can indicate impurities .

- X-ray crystallography : Resolves conformational ambiguities, as demonstrated for analogous piperazine derivatives (e.g., C–Cl bond length: 1.73 Å; torsion angles: 110–120°) .

- HPLC : Purity >95% is achievable using C18 columns with methanol/water gradients (65:35 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data?

- Cross-validation : Use crystallographic data (e.g., PDB ID 2XR) to refine force field parameters in molecular dynamics simulations .

- SAR analysis : Compare with structurally related compounds (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) to identify non-covalent interactions (e.g., π-stacking with indole) that models may overlook .

Q. What strategies minimize byproduct formation during the sulfonylation step?

- Temperature control : Maintain <25°C to prevent over-sulfonylation.

- Reagent stoichiometry : A 1:1.2 molar ratio of indole intermediate to sulfonyl chloride reduces di-sulfonylated byproducts .

- Workup protocols : Sequential washes with sodium bicarbonate (5% w/v) and brine improve purity .

Q. How does the compound’s conformational flexibility impact its biological activity?

- Crystal structure insights : The piperidine ring adopts a chair conformation, positioning the sulfonyl group for hydrogen bonding with target enzymes (e.g., kinase active sites) .

- Dynamic NMR : Variable-temperature studies (e.g., 298–343 K) reveal rotational barriers around the sulfonyl-ethanone bond (ΔG‡ ≈ 12 kcal/mol), influencing binding kinetics .

Q. What computational methods are suitable for predicting metabolic stability?

- In silico tools : Use MOE (Molecular Operating Environment) to simulate cytochrome P450 interactions, focusing on oxidation sites (e.g., indole C3) .

- Density Functional Theory (DFT) : Calculate electron affinity of the chlorobenzyl group to predict glutathione adduct formation .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results across cell lines?

- Dose-response profiling : Validate IC₅₀ values using orthogonal assays (e.g., MTT and ATP-luminescence) to rule out assay-specific artifacts.

- Membrane permeability : Adjust for logP variations (predicted logP = 3.2 ± 0.3) using permeability enhancers like DMSO (≤0.1% v/v) .

Q. Why do crystallographic and solution-phase structures show divergent piperidine geometries?

- Solvent effects : Polar solvents (e.g., water) stabilize chair conformations, while apolar solvents (e.g., chloroform) favor boat forms.

- Crystal packing : Intermolecular forces (e.g., C–H···O bonds in P212121 space groups) constrain flexibility .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- Crystallization : Use slow evaporation from ethanol/water (7:3 v/v) to obtain diffraction-quality crystals .

- Data reporting : Include full NMR assignments (¹H, ¹³C, DEPT-135) and crystallographic parameters (e.g., R-factor ≤ 0.05) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.